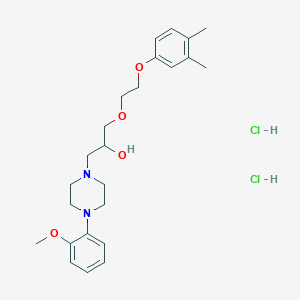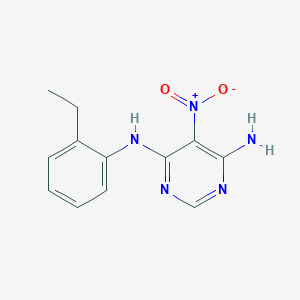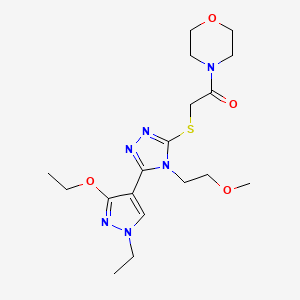
2-cyclohexyl-N-cyclopropylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-N-cyclopropylalanine (2-CHCPA) is an amino acid derivative that has been studied extensively in the scientific community due to its potential applications in drug design, biochemistry, and physiology. This compound is synthesized using a combination of cyclohexylalanine and cyclopropylalanine, and has been found to possess unique properties that distinguish it from other amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
Study of N-Heterocyclic Carbenes
Although not directly related to 2-cyclohexyl-N-cyclopropylalanine, N-heterocyclic carbenes, which also feature a divalent carbon atom within a nitrogen heterocyclic system, have seen a tremendous increase in utilization across several disparate fields . It’s possible that similar compounds could also have diverse applications.
Synthesis of Cyclopropane-containing Natural Products
Cyclopropane-containing natural products have been synthesized using innovative synthetic strategies . While 2-cyclohexyl-N-cyclopropylalanine is not directly mentioned, it’s possible that it could be used in similar synthetic strategies given its cyclopropane group.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-cyclohexyl-N-cyclopropylalanine is the enzyme α-isopropylmalate synthase (α-IMPS), which catalyzes the rate-limiting step in the biosynthetic pathway of l-leucine .
Mode of Action
2-cyclohexyl-N-cyclopropylalanine inhibits α-IMPS, thereby disrupting the biosynthesis of l-leucine . This inhibition can lead to a decrease in the production of l-leucine, an essential amino acid for protein synthesis.
Biochemical Pathways
The inhibition of α-IMPS by 2-cyclohexyl-N-cyclopropylalanine affects the l-leucine biosynthesis pathway . This pathway is crucial for protein synthesis and cell growth. By inhibiting this pathway, 2-cyclohexyl-N-cyclopropylalanine can potentially affect protein synthesis and cell growth.
Result of Action
The inhibition of α-IMPS by 2-cyclohexyl-N-cyclopropylalanine can lead to a decrease in the production of l-leucine, potentially affecting protein synthesis and cell growth . This could have significant effects at the molecular and cellular levels, potentially leading to growth inhibition.
Eigenschaften
IUPAC Name |
2-cyclohexyl-2-(cyclopropylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-12(11(14)15,13-10-7-8-10)9-5-3-2-4-6-9/h9-10,13H,2-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARSWQPCCKWKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)(C(=O)O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509716.png)


![N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide](/img/structure/B2509719.png)


![(2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B2509724.png)
![N-[(2-chlorophenyl)(cyano)methyl]-2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetamide](/img/structure/B2509725.png)

![1-(2-ethoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2509728.png)

![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2509731.png)
